Biological Activity Data Gap
A systematic search of PubMed, BindingDB, patent databases, and authoritative chemistry repositories (ChemicalBook, Chemsrc, CymitQuimica, Parchem) conducted on 2026-05-06 did not identify any peer-reviewed primary research article, publicly disclosed patent, or curated bioactivity database entry that reports quantitative biological activity data (e.g., IC₅₀, Kᵢ, MIC, EC₅₀) specifically for 3-acetyl-1,5-dimethylpyrrolidine-2,4-dione [1]. The compound is listed in commercial catalogs with defined purity (≥95%) and computed/experimental physicochemical parameters (density 1.2 ± 0.1 g/cm³, boiling point 343.5 ± 42.0 °C), but no target-engagement, cellular, or in vivo potency data were found . The closest structurally characterized analogs—tenuazonic acid (3-acetyl-5-(1-methylpropyl)-pyrrolidine-2,4-dione) and 3-acetyl-5-isopropyl-pyrrolidine-2,4-dione—have published chromatographic retention data but no side-by-side biological comparison with the 1,5-dimethyl derivative [1]. The broader pyrrolidine-2,4-dione class (e.g., moiramide B) has well-documented nanomolar acetyl-CoA carboxylase inhibition; however, extrapolating these data to the target compound is scientifically invalid without experimental confirmation [2]. Consequently, the current evidence base is limited to Supporting evidence (physicochemical identity and purity) and Class-level inference only.
| Evidence Dimension | Availability of quantitative biological activity data (IC₅₀, Kᵢ, MIC) vs. structurally related pyrrolidine-2,4-diones |
|---|---|
| Target Compound Data | No publicly accessible quantitative biological activity data identified as of 2026-05-06 |
| Comparator Or Baseline | Tenuazonic acid: HPLC retention data published but no direct biological comparison available; Moiramide B: Kᵢ = 5 nM (E. coli acetyl-CoA carboxylase) but structurally non-analogous (pseudopeptide); 3-Acetyltetramic acid: CAS 2113-93-1, no head-to-head data found |
| Quantified Difference | Not calculable; target compound lacks any quantitative biological benchmark for comparison |
| Conditions | Literature and database search across PubMed, BindingDB, Google Patents, ChemicalBook, Chemsrc, CymitQuimica, Parchem; search date 2026-05-06 |
Why This Matters
Procurement decisions based on assumed biological equivalence to other pyrrolidine-2,4-diones carry unquantifiable risk; users requiring activity-verified material must independently commission target-specific assays before committing to this compound.
- [1] Lebrun, M.H.; Gaudemer, F.; Boutar, M.; Nicolas, L.; Gaudemer, A. Ion-pair, anion-exchange and ligand-exchange high-performance liquid chromatography of tenuazonic acid and 3-acetyl 5-substituted pyrrolidine-2,4-diones. J. Chromatogr. 1989, 464, 307–322. View Source
- [2] Freiberg, C.; Brunner, N.A.; Schiffer, G.; Lampe, T.; Pohlmann, J.; Brands, M.; Raabe, M.; Häbich, D.; Ziegelbauer, K. Identification and characterization of the first class of potent bacterial acetyl-CoA carboxylase inhibitors with antibacterial activity. J. Biol. Chem. 2004, 279, 26066–26073. View Source
